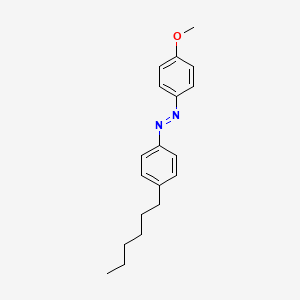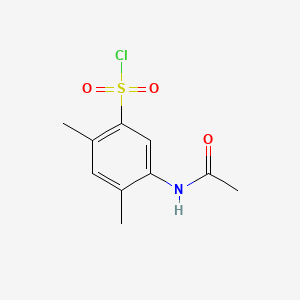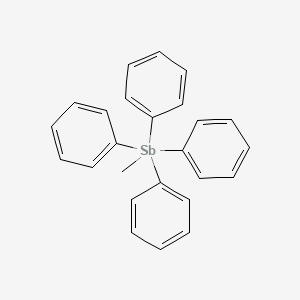
Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride is a quaternary phosphonium salt This compound is known for its unique structure, which includes a phosphonium ion bonded to a thienyl group substituted with chlorine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride typically involves the reaction of tributylphosphine with a chlorinated thienylmethyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. The general reaction can be represented as follows:
Tributylphosphine+Chlorinated thienylmethyl halide→Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride can undergo various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, alkoxide, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of new phosphonium salts.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride exerts its effects involves the interaction of the phosphonium ion with biological molecules. The phosphonium ion can disrupt cellular processes by interacting with enzymes and other proteins, leading to antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Chlormequat chloride: Another growth retardant used in agriculture.
N,N-dimethylpiperidinium chloride: Similar in structure and used for similar applications.
Tributylphosphine: A precursor in the synthesis of various phosphonium salts.
Uniqueness
Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride is unique due to its specific structure, which includes a chlorinated thienyl group
Propiedades
Número CAS |
33060-84-3 |
|---|---|
Fórmula molecular |
C17H31Cl2PS |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
tributyl-[(5-chlorothiophen-2-yl)methyl]phosphanium;chloride |
InChI |
InChI=1S/C17H31ClPS.ClH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-10-11-17(18)20-16;/h10-11H,4-9,12-15H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
REKSLJRTEOQOHE-UHFFFAOYSA-M |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(S1)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


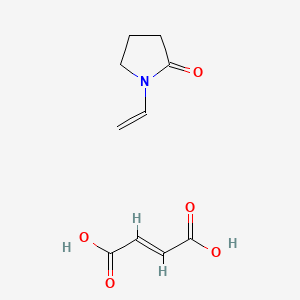

![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)

![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)

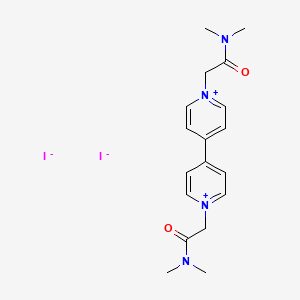
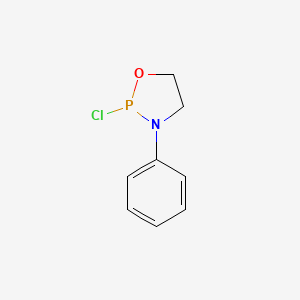
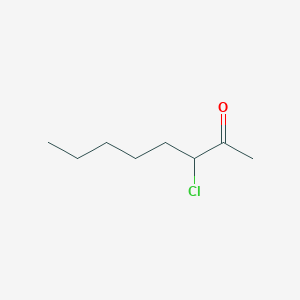
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
